N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide
Description
N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of tetrahydropyridazines, which are nitrogen-containing heterocycles. The presence of the 4-methylphenyl group and the carbothioamide functionality adds to its chemical diversity and potential reactivity.
Properties
CAS No. |
61653-56-3 |
|---|---|
Molecular Formula |
C12H17N3S |
Molecular Weight |
235.35 g/mol |
IUPAC Name |
N-(4-methylphenyl)diazinane-1-carbothioamide |
InChI |
InChI=1S/C12H17N3S/c1-10-4-6-11(7-5-10)14-12(16)15-9-3-2-8-13-15/h4-7,13H,2-3,8-9H2,1H3,(H,14,16) |
InChI Key |
MNOCKZIWGYEVAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide typically involves the reaction of 4-methylphenylhydrazine with a suitable carbonyl compound, followed by cyclization and introduction of the carbothioamide group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential antimicrobial and antifungal activities, making it a candidate for biological studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Thiazolidinones: Another class of heterocycles with similar reactivity and applications.
Benzoxazolines: These compounds also contain nitrogen heterocycles and are used in similar research fields.
Uniqueness
N-(4-Methylphenyl)tetrahydropyridazine-1(2H)-carbothioamide stands out due to its specific substitution pattern and the presence of the carbothioamide group, which imparts unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
